N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-18(19-9-13-6-14(10-19)8-15(7-13)11-19)20-12-17-21-22-23-24(17)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOGJDDBEKGDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: The compound's unique structure makes it valuable in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets. The adamantane moiety can bind to certain enzymes or receptors, modulating their activity. The tetrazole ring, being a bioisostere of carboxylic acids, can mimic the behavior of natural substrates in biological systems.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Adamantane-Linked Triazole Derivatives
details 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (R = methyl or phenyl) and their alkylthio derivatives. These compounds share the adamantane core but differ in their heterocyclic systems (triazole vs. tetrazole) and substituents (thione vs. carboxamide). Key distinctions include:
The triazole-thiones exhibit antihypoxic effects at 1/10 LD₅₀ doses, attributed to their sulfur-containing moieties and adamantane-enhanced membrane permeability.
Tetrazole-Containing Metabolites
lists metabolites such as 1-pentanamido-N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)cyclopentane-1-carboxamide, which shares the tetrazole motif but replaces adamantane with a cyclopentane core. Key comparisons:
Adamantane’s rigidity may confer greater metabolic stability compared to cyclopentane, which is prone to oxidative degradation.
Physical-Chemical Properties
While direct data for the target compound are absent, Table 1 in provides insights into adamantane-triazole derivatives:
The target compound’s carboxamide group may enhance water solubility relative to thione derivatives, though adamantane’s hydrophobicity likely dominates.
Research Implications and Limitations
The absence of explicit data on N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide necessitates cautious extrapolation from structural analogs. Key research gaps include:
- Synthetic Optimization : Adapting triazole-thione cyclization methods for tetrazole-carboxamide synthesis.
- Bioactivity Screening : Testing for antihypoxic, antiviral, or neuroprotective effects using models from .
- Computational Studies : Molecular docking to compare adamantane-tetrazole interactions with triazole-thione targets (e.g., ion channels or enzymes).
Biological Activity
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide is a compound that integrates a tetrazole moiety with an adamantane structure, which is known for its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- Tetrazole Ring : Known for its diverse biological activities and ability to mimic carboxylic acids.
- Adamantane Framework : Provides structural stability and enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Research indicates that compounds containing tetrazole structures exhibit significant anticancer activity. For instance:
- Mechanisms : Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Antimicrobial Activity
The compound has demonstrated effectiveness against various bacterial strains:
- Study Findings : A study indicated that derivatives with tetrazole rings exhibit potent antibacterial effects due to their ability to disrupt microbial cell wall synthesis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Pathway Inhibition : It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Al-Deeb et al. (2006) | Identified significant cytotoxicity against various cancer cell lines for tetrazole derivatives. |
| PMC7412134 (2020) | Reported that related compounds showed EC50 values indicating potential against resistant cancer cell lines. |
| PMC3648232 (2013) | Demonstrated the structural importance of adamantane derivatives in enhancing biological activity. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption characteristics:
- Lipophilicity : The adamantane structure increases lipid solubility, facilitating cell membrane penetration.
Preparation Methods
Synthesis of 1-Phenyl-1H-tetrazol-5-yl)methylamine
The 1-phenyltetrazole core is synthesized via Huisgen 1,3-dipolar cycloaddition between phenyl azide and cyanomethylamine. Using ammonium chloride as a catalyst in dimethylformamide (DMF) at 100°C for 24 hours, the reaction achieves 85% yield of 5-(aminomethyl)-1-phenyl-1H-tetrazole. Alternative protocols employ sodium azide and trimethylsilyl chloride in toluene, though with lower regioselectivity (1-substituted vs. 2-substituted tetrazole ratio: 7:1).
Key Reaction Conditions:
Amidation with Adamantane-1-carbonyl Chloride
Adamantane-1-carboxylic acid is activated using thionyl chloride to form the corresponding acyl chloride. Reaction with 5-(aminomethyl)-1-phenyl-1H-tetrazole in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA) affords the target compound in 78% yield. Excess acyl chloride (1.2 equiv) ensures complete conversion, while TEA neutralizes HCl byproducts.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acyl Chloride Equiv | 1.2 | +15% |
| Temperature | 0–5°C | +20% |
| Solvent | DCM | +10% |
Synthetic Route 2: Direct Coupling Using Preformed Tetrazole Methylamine
Preparation of Adamantane-1-carboxylic Acid
Adamantane-1-carboxylic acid is commercially available or synthesized via oxidation of 1-adamantanol using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C, achieving 92% purity.
Coupling via Carbodiimide Chemistry
A mixture of adamantane-1-carboxylic acid (1.0 equiv), 5-(aminomethyl)-1-phenyl-1H-tetrazole (1.05 equiv), EDC (1.1 equiv), and HOBt (1.1 equiv) in DCM is stirred at room temperature for 12 hours. The reaction is quenched with 5% NaHCO₃, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield Comparison by Coupling Agent:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 88 | 99 |
| DCC/DMAP | 75 | 95 |
| HATU | 82 | 97 |
Alternative Method: In Situ Cycloaddition Approach
One-Pot Tetrazole Formation and Amidation
A nitrile intermediate, N-(cyanomethyl)adamantane-1-carboxamide, is subjected to cycloaddition with phenyl azide in the presence of sodium azide and ZnBr₂ in DMF at 120°C. This method bypasses isolation of the tetrazole-methylamine intermediate, achieving 65% overall yield.
Advantages:
-
Reduced purification steps
-
Compatibility with microwave-assisted synthesis (30 minutes at 150°C, 80% yield)
Limitations:
-
Regioselectivity challenges (1-phenyl vs. 2-phenyl tetrazole ratio: 4:1)
-
Requires stringent moisture control
Optimization of Reaction Conditions and Catalysts
Solvent and Temperature Effects
Catalytic Systems
-
ZnBr₂: Enhances cycloaddition kinetics by polarizing the nitrile group (turnover frequency: 12 h⁻¹).
-
Palladium on Carbon: Reduces nitro intermediates in tetrazole synthesis but is incompatible with adamantane’s stability.
Comparative Analysis of Synthetic Methods
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Assembly | 78 | 99 | High |
| Direct Coupling | 88 | 99 | Moderate |
| In Situ Cycloaddition | 65 | 90 | Low |
The direct coupling route offers the highest yield and purity, while the in situ method is preferable for rapid screening despite lower efficiency.
Challenges and Troubleshooting in Synthesis
Regioselectivity in Tetrazole Formation
Using bulky catalysts (e.g., ZnBr₂) favors 1-substituted tetrazoles by steric hindrance at the N-2 position. Microwave irradiation further improves selectivity (1:2-substituted ratio from 7:1 to 9:1).
Adamantane Carboxylic Acid Activation
Overactivation leads to dimerization; controlled addition of thionyl chloride (1.2 equiv) minimizes side reactions.
Q & A
Q. What are the established synthetic routes for N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions starting with adamantane-1-carboxylic acid derivatives. Key steps include:
- Tetrazole ring formation : Cyclocondensation of nitriles with hydrazine derivatives under alkaline conditions .
- Amide coupling : Use of EDC/HATU catalysts to link the adamantane carboxamide to the tetrazole-methyl group .
- Optimization : Temperature control (60–80°C), polar aprotic solvents (DMF), and purification via recrystallization (n-butanol) or column chromatography . Yield improvements (≥70%) are achieved by minimizing side reactions through slow reagent addition.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR : 1H NMR identifies methylene bridge protons (δ 4.3–4.7 ppm) and adamantane quaternary carbons (δ 35–45 ppm in 13C NMR) .
- HRMS : Confirms molecular weight with <5 ppm error .
- IR : Detects carboxamide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- HPLC : Assesses purity (≥95% peak homogeneity) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in the adamantane-tetrazole hybrid structure?
- Refinement : SHELXL applies rigid-body refinement for the adamantane moiety to reduce overparameterization. TWIN and PART instructions address twinning/disorder in the tetrazole-phenyl group .
- Validation : Metrics include R1 ≤5% and wR2 ≤15%. Comparative analysis with triazole derivatives (e.g., PDB 5EEM) resolves electron density ambiguities .
- Case study : For similar compounds, merging symmetry-equivalent data improved resolution to 1.2 Å, enabling precise bond-length analysis .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for adamantane-tetrazole hybrids?
- Pharmacokinetic optimization : Adjust LogP (target 2–4) via substituent modification (e.g., para-ethoxy groups enhance bioavailability by 3-fold ).
- Pro-drug strategies : Acetyl-protected tetrazole groups improve metabolic stability (e.g., t1/2 increased from 1.5 to 4.2 h in murine models) .
- ADMET profiling : Hepatocyte microsomal assays and PAMPA models predict absorption/metabolism .
Q. What computational methods predict target interactions for this compound?
- Docking : AutoDock Vina with HDAC6 (PDB 5EEM) or fungal CYP51 (PDB 3JUS) identifies binding poses. Parameters: Lamarckian GA, 20 runs, grid box covering active sites .
- MD simulations : GROMACS (50 ns) evaluates complex stability (RMSD <2 Å) and binding energy (MM-PBSA) .
- Pharmacophore modeling : Includes tetrazole hydrogen-bond acceptors and adamantane hydrophobic features .
Q. What structural modifications impact antimicrobial activity, and what are the mechanistic implications?
- Sulfanyl substitutions : At the tetrazole 5-position (e.g., propan-2-ylsulfanyl) enhance antifungal activity (MIC 2 µg/mL against Candida albicans) via thiol-mediated membrane disruption .
- Electron-withdrawing groups : Nitro substituents on the phenyl ring improve antibacterial potency (4-fold against S. aureus) by strengthening dihydrofolate reductase binding .
- Adamantane N-methylation : Reduces CNS penetration but increases metabolic stability (t1/2 from 1.2 to 4.7 h in rats) . Mechanistic studies suggest dual inhibition of fungal CYP51 and bacterial topoisomerase IV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
